molecular formula C19H16N4OS B14202220 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one CAS No. 920519-40-0

6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one

Cat. No.: B14202220
CAS No.: 920519-40-0
M. Wt: 348.4 g/mol
InChI Key: GMLOBPPUIRPVHD-UHFFFAOYSA-N
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Description

6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One possible route could involve the condensation of 2-aminobenzothiazole with a suitable aldehyde to form the benzothiazole ring. This intermediate can then be reacted with 4,6-dimethyl-2-aminopyrimidine under specific conditions to form the final product. The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a more oxidized form of the compound, while reduction could result in a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. It could be tested for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one could be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to determine its efficacy and safety.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiazole derivatives, pyrimidine derivatives, and cyclohexadienone compounds. Examples could be:

  • 2-Aminobenzothiazole
  • 4,6-Dimethyl-2-aminopyrimidine
  • Cyclohexadienone derivatives

Uniqueness

What sets 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one apart is its unique combination of these three structural motifs, which may confer distinct chemical and biological properties.

Properties

CAS No.

920519-40-0

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol

InChI

InChI=1S/C19H16N4OS/c1-11-9-12(2)21-19(20-11)22-13-7-8-16(24)14(10-13)18-23-15-5-3-4-6-17(15)25-18/h3-10,24H,1-2H3,(H,20,21,22)

InChI Key

GMLOBPPUIRPVHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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